Lipophilicity Increase Over Parent Morpholine-3-carboxamide
A direct comparison of calculated partition coefficients (LogP) reveals a quantifiable increase in lipophilicity for N,N-dimethylmorpholine-3-carboxamide relative to the unsubstituted morpholine-3-carboxamide. The target compound's LogP is reported as -1.08 , compared to -1.476 for the parent analog . This difference is attributable to the addition of the N,N-dimethyl group.
vs parent morpholine-3-carboxamide
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -1.08 |
| Comparator Or Baseline | morpholine-3-carboxamide: -1.476 |
| Quantified Difference | ΔLogP = +0.396 |
| Conditions | Calculated logP values from vendor technical datasheets. |
Why This Matters
This quantified increase in lipophilicity directly influences membrane permeability and solubility, making the compound a distinct chemical entity from its parent for any biological or formulation application.
